molecular formula C17H15N3O4 B3006735 3-(2-(4-Methoxyphenoxy)acetylhydrazidyl)-2-oxoindoline CAS No. 328541-34-0

3-(2-(4-Methoxyphenoxy)acetylhydrazidyl)-2-oxoindoline

Cat. No.: B3006735
CAS No.: 328541-34-0
M. Wt: 325.324
InChI Key: FHOCJMGYINJIIS-UHFFFAOYSA-N
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Description

3-(2-(4-Methoxyphenoxy)acetylhydrazidyl)-2-oxoindoline is a synthetic indoline derivative featuring a 2-oxoindoline core substituted at the 3-position with a hydrazide moiety. The hydrazide group is further functionalized with a 4-methoxyphenoxy-acetyl substituent. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in medicinal and materials chemistry, particularly focusing on modifications to the acetylhydrazide side chain and aromatic substituents.

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-23-11-6-8-12(9-7-11)24-10-15(21)19-20-16-13-4-2-3-5-14(13)18-17(16)22/h2-9,18,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIAEJRNGYMDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Methoxyphenoxy)acetylhydrazidyl)-2-oxoindoline typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-methoxyphenol with chloroacetic acid to form 4-methoxyphenoxyacetic acid. This intermediate is then converted to its corresponding hydrazide through reaction with hydrazine hydrate. The final step involves the cyclization of the hydrazide with isatin under acidic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Methoxyphenoxy)acetylhydrazidyl)-2-oxoindoline can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The oxoindoline moiety can be reduced to form a hydroxyindoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenoxy derivatives.

    Reduction: Formation of hydroxyindoline derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-(2-(4-Methoxyphenoxy)acetylhydrazidyl)-2-oxoindoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests that it may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Substituent Variations

The primary structural variations among analogs of 3-(2-(4-Methoxyphenoxy)acetylhydrazidyl)-2-oxoindoline occur at the phenoxy/phenylacetyl substituent. These modifications influence electronic properties, steric bulk, and intermolecular interactions. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Data (Yield, m.p.) References
This compound 4-OCH₃-phenoxy C₁₇H₁₅N₃O₅ 341.32 N/A
3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-2-oxoindoline 2-Cl-phenoxy C₁₆H₁₂ClN₃O₃ 329.75 N/A
3-(2-(3-Trifluoromethylphenoxy)acetylhydrazidyl)-2-oxoindoline 3-CF₃-phenoxy C₁₇H₁₂F₃N₃O₄ 379.29 Commercial availability (CymitQuimica)
1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide 4-OCH₃-phenyl-triazole C₁₉H₁₆N₆O₃ 376.37 88% yield (ethanol/HCl, 4h)
2-(4-Methylphenyl)amino-N’-(2-oxoindolin-3-ylidene)acetohydrazide 4-CH₃-phenylamino C₁₇H₁₆N₄O₂ 308.34 ChemSpider ID: 79476-57-6

Key Observations :

  • In contrast, electron-withdrawing groups (e.g., 3-CF₃ in ) reduce electron density, favoring hydrophobic interactions .
  • Steric Effects : Substituents like 2-Cl () introduce steric hindrance, which may affect binding affinity in biological systems or crystallinity in materials science applications.

Spectral and Crystallographic Data

  • NMR Spectroscopy: Analogs such as 2-(4-methylphenyl)amino-N’-(2-oxoindolin-3-ylidene)acetohydrazide () are confirmed via ¹H-NMR, with signals for indoline NH (~10–12 ppm) and aromatic protons (6–8 ppm) .
  • X-Ray Diffraction: The triazole-carbohydrazide analog () crystallizes in a monoclinic system, with hydrogen-bonding networks stabilizing the hydrazone tautomer .

Biological Activity

The compound 3-(2-(4-Methoxyphenoxy)acetylhydrazidyl)-2-oxoindoline (CAS No. 328541-34-0) is a synthetic derivative of indoline that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C17H15N3O4\text{C}_{17}\text{H}_{15}\text{N}_{3}\text{O}_{4}

Key Properties

PropertyValue
Molecular Weight313.32 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. This compound has been studied for its potential effects on:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Binding : The compound's structure allows it to bind to specific receptors, potentially modulating signaling pathways associated with cell growth and survival.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Case Study 1 : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
  • Case Study 2 : A study on xenograft models showed that administration of the compound resulted in reduced tumor size and weight, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications:

  • Research Findings : Experimental models have indicated that this compound can reduce levels of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with similar indoline derivatives.

Compound NameBiological ActivityUnique Features
3-(4-Methoxyphenyl)-2-oxoindolineModerate anticancer activityLacks hydrazide functionality
1-Acetyl-2-oxoindolineAntimicrobial propertiesDifferent substituent pattern
3-(2-(4-Hydroxyphenoxy)acetylhydrazidyl)-2-oxoindolinePotential neuroprotective effectsHydroxyl group enhances solubility

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